1-Naphthyl alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

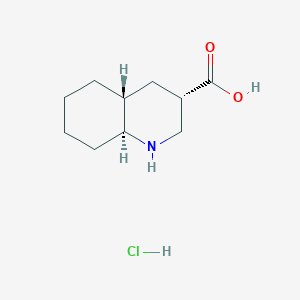

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6. It is a glucoside derivative where the glucose molecule is bonded to a naphthalene ring. This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.

Mechanism of Action

Target of Action

The primary targets of 1-Naphthyl alpha-D-glucopyranoside are factor receptor tyrosine kinases and membrane transport proteins . These proteins play a crucial role in cell signaling and nutrient transport, respectively.

Mode of Action

This compound interacts with its targets by binding to them, which results in the inhibition of their activity . This interaction can lead to changes in cellular processes, such as the growth and spread of cancer cells .

Biochemical Pathways

It is known that the compound can inhibit the activity of enzymes like alpha-glucosidase , which catalyzes starch hydrolysis in the intestine . This inhibition can affect the breakdown and absorption of carbohydrates, potentially impacting energy metabolism.

Result of Action

The action of this compound results in the inhibition of cancer cell growth and the ability of tumors to grow and spread . This makes it a potential therapeutic agent for treating cancer .

Biochemical Analysis

Biochemical Properties

1-Naphthyl alpha-D-glucopyranoside is a substrate for the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues with the release of alpha-D-glucose . This interaction between this compound and alpha-glucosidase plays a crucial role in carbohydrate metabolism .

Cellular Effects

It is known that alpha-glucosidase, the enzyme that interacts with this compound, plays a significant role in the breakdown of starch in the intestine . Therefore, it can be inferred that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase . Upon hydrolysis by alpha-glucosidase, a product is released . This process may influence various biochemical pathways, including those related to carbohydrate metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is a substrate for alpha-glucosidase , suggesting that its effects may be observed upon the action of this enzyme.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the action of the enzyme alpha-glucosidase . This enzyme catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues, which is a crucial step in carbohydrate metabolism .

Transport and Distribution

Given its role as a substrate for alpha-glucosidase , it may be transported and distributed in a manner similar to other substrates of this enzyme.

Subcellular Localization

Considering its interaction with alpha-glucosidase , it may be localized in areas where this enzyme is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl alpha-D-glucopyranoside can be synthesized through the glycosylation of naphthol with a protected glucose derivative. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to facilitate the formation of the glycosidic bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycoside.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

Substitution: The hydroxyl groups on the glucose moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetic anhydride (Ac2O) or benzoyl chloride (C6H5COCl) are used for acetylation or benzoylation reactions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalene derivatives

Substitution: Acetylated or benzoylated glucosides

Scientific Research Applications

1-Naphthyl alpha-D-glucopyranoside is widely used in scientific research due to its role as a substrate in enzyme assays. It is particularly useful in the study of glucosidase enzymes, which hydrolyze the glycosidic bond to release naphthol and glucose . This reaction is often monitored spectrophotometrically, as the release of naphthol can be detected by its absorbance at specific wavelengths.

In addition to enzyme assays, this compound is used in the synthesis of more complex molecules in organic chemistry. It serves as a building block for the preparation of various glycosides and glucoconjugates, which have applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

- 2-Naphthyl alpha-D-glucopyranoside

- Beta-Naphthyl alpha-D-glucopyranoside

- Kaempferol-3-O-beta-D-glucopyranoside (Astragalin)

Comparison: 1-Naphthyl alpha-D-glucopyranoside is unique due to its specific naphthalene substitution pattern, which affects its binding affinity and specificity towards glucosidase enzymes. Compared to 2-Naphthyl alpha-D-glucopyranoside, the position of the naphthyl group influences the enzyme-substrate interaction and the resulting hydrolysis rate . Beta-Naphthyl alpha-D-glucopyranoside, on the other hand, has a different stereochemistry, which can lead to variations in enzyme recognition and activity .

Conclusion

This compound is a valuable compound in biochemical research, particularly for studying glucosidase enzymes. Its unique structure and reactivity make it an essential tool for enzyme assays and the synthesis of complex glycosides. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial applications.

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-LJIZCISZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)

![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)

![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)